molecular formula C14H14N2 B13744298 (2-Methylphenyl)-(4-methylphenyl)diazene CAS No. 29418-22-2

(2-Methylphenyl)-(4-methylphenyl)diazene

Cat. No.: B13744298
CAS No.: 29418-22-2
M. Wt: 210.27 g/mol
InChI Key: YLQIORSMSAEKCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methylphenyl)-(4-methylphenyl)diazene, also known as bis(2-methylphenyl)diazene, is an organic compound with the molecular formula C14H14N2. This compound belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. Azo compounds are widely used in various industries, including dye manufacturing, pharmaceuticals, and materials science, due to their vibrant colors and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylphenyl)-(4-methylphenyl)diazene typically involves the diazotization of aniline derivatives followed by azo coupling. One common method is as follows:

    Diazotization: Aniline derivatives, such as 2-methylaniline and 4-methylaniline, are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form diazonium salts.

    Azo Coupling: The diazonium salts are then coupled with each other in an alkaline medium to form the azo compound, this compound.

Industrial Production Methods

Industrial production of azo compounds like this compound often involves large-scale diazotization and coupling reactions. These processes are optimized for high yield and purity, and they may include additional steps such as recrystallization and purification to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Methylphenyl)-(4-methylphenyl)diazene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction of the azo group (N=N) can yield amines.

  • Substitution

Properties

CAS No.

29418-22-2

Molecular Formula

C14H14N2

Molecular Weight

210.27 g/mol

IUPAC Name

(2-methylphenyl)-(4-methylphenyl)diazene

InChI

InChI=1S/C14H14N2/c1-11-7-9-13(10-8-11)15-16-14-6-4-3-5-12(14)2/h3-10H,1-2H3

InChI Key

YLQIORSMSAEKCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=NC2=CC=CC=C2C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.